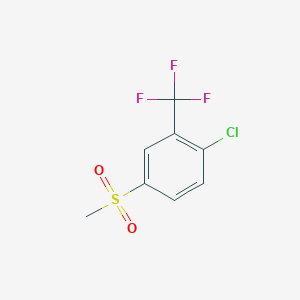

1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene

Description

1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene (CAS 4163-81-9) is a halogenated aromatic compound with the molecular formula C₈H₆ClF₃O₂S and a molecular weight of 258.65 g/mol . Its structure features three distinct functional groups: a chlorine atom at the 1-position, a trifluoromethyl group (-CF₃) at the 2-position, and a methylsulfonyl group (-SO₂CH₃) at the 4-position of the benzene ring. These substituents confer unique electronic and steric properties, making the compound a valuable intermediate in pharmaceutical and agrochemical synthesis .

The compound is characterized by its stability at room temperature, as indicated by its recommended storage conditions . Industrial availability has been noted, though commercial supplies (e.g., from CymitQuimica) are currently discontinued .

Properties

IUPAC Name |

1-chloro-4-methylsulfonyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2S/c1-15(13,14)5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNSSMFXDYJAKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654243 | |

| Record name | 1-Chloro-4-(methanesulfonyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4163-81-9 | |

| Record name | 1-Chloro-4-(methanesulfonyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene, commonly referred to by its CAS number 4163-81-9, is a synthetic organic compound with significant biological activities. This article explores its biological effects, mechanisms of action, and potential applications based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C8H6ClF3O2S

- Molecular Weight : 258.64 g/mol

- Purity : ≥95%

Biological Activity Overview

This compound exhibits various biological activities, including cytotoxicity, antimicrobial effects, and potential neurotoxicity. The following sections detail these activities and their implications.

Cytotoxicity

Research indicates that this compound possesses cytotoxic properties against several cancer cell lines. A study demonstrated that it has an IC50 value indicative of its effectiveness in inhibiting cell proliferation in vitro. The structure-activity relationship (SAR) analysis suggests that the trifluoromethyl and methylsulfonyl groups play crucial roles in enhancing its cytotoxic effects.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | Induction of apoptosis via mitochondrial pathway |

| MCF7 (Breast Cancer) | 4.5 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 3.8 | Inhibition of DNA synthesis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 15 |

Neurotoxicity Studies

Toxicological assessments reveal potential neurotoxic effects at high doses. In animal models, exposure to elevated concentrations resulted in behavioral changes and neurochemical alterations. Notably, a no-observed-adverse-effect level (NOAEL) of 50 mg/kg was determined based on liver and kidney effects observed in repeated dose studies.

Case Studies and Research Findings

- In Vivo Studies : A study conducted on B6C3F1 mice exposed to varying doses via oral administration reported significant hepatocellular hypertrophy at higher doses, indicating a dose-dependent relationship between exposure levels and toxicity outcomes .

- Mechanistic Insights : Research utilizing molecular dynamics simulations has shown that the compound interacts with cellular proteins primarily through hydrophobic contacts, which may contribute to its cytotoxic effects .

- Environmental Impact : Investigations into the environmental persistence of this compound suggest potential bioaccumulation risks, particularly in aquatic organisms, highlighting the need for careful handling and disposal .

Comparison with Similar Compounds

Halogen Substituent Effects

- Chlorine vs. Bromine’s larger atomic radius may influence steric hindrance in substitution reactions .

- Chlorine vs. Nitro Group: The nitro-substituted derivative (CAS 1550-27-2, ) introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic aromatic substitution. This compound is sparingly soluble in chloroform and methanol, contrasting with the target compound’s solubility profile .

Sulfonyl Group Variations

- Methylsulfonyl (-SO₂CH₃) vs. In contrast, the methylsulfonyl group in the target compound offers a balance of electronic effects and compact size for pharmaceutical intermediates .

- Trifluoromethylsulfonyl (-SO₂CF₃) : Present in the nitro-substituted analog (), this group significantly elevates molecular weight and may enhance metabolic stability in drug design .

Trifluoromethyl Group Impact

The -CF₃ group is a common bioisostere in medicinal chemistry, improving metabolic stability and membrane permeability.

Stability and Reactivity Trends

- The target compound’s methylsulfonyl group contributes to thermal stability, contrasting with the nitro group in CAS 1550-27-2, which may pose explosion risks under extreme conditions .

- Sulphenone’s phenylsulfonyl group () is associated with moderate toxicity (oral rat LD₅₀ = 1130 mg/kg in related compounds), whereas the target compound’s toxicity profile remains undocumented .

Preparation Methods

Synthetic Steps

- Nitration of chlorobenzotrifluoride:

Chlorobenzotrifluoride undergoes nitration under controlled cold conditions (0–40 °C) using a nitric acid/sulfuric acid mixture to form 2-chloro-5-nitro-trifluoromethyl toluene. - Catalytic reduction:

The nitro compound is reduced to 4-chloro-3-(trifluoromethyl)aniline using iron powder as a catalyst in an aqueous ethanolic solution. This step typically achieves yields around 54–55%. - Diazotization and sulfonation:

The aniline undergoes diazotization with sodium nitrite and hydrochloric acid at low temperatures (-5 to 10 °C) in a protonic solvent (water and acetic acid). The diazonium salt intermediate then reacts with sulfurous gas and cuprous chloride to form 4-chloro-3-(trifluoromethyl)benzene sulfonyl chloride. - Purification:

The crude sulfonyl chloride is purified by distillation and crystallization to obtain the pure intermediate.

Yield and Purity

- The overall yield for the reduction step is approximately 54–55%.

- The sulfonyl chloride intermediate is obtained with high purity after purification.

- This method reduces environmental pollution and production hazards compared to traditional sulfonyl chloride syntheses.

Conversion to 1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene

The methylsulfonyl group is introduced by methylation of the sulfonyl chloride intermediate or by direct sulfonylation using methylsulfonyl reagents.

- Methylation of sulfonyl chloride:

The sulfonyl chloride intermediate can be reacted with methylating agents such as dimethyl sulfate or methyl iodide under basic conditions to yield the methylsulfonyl derivative. - Direct sulfonylation:

Alternatively, sulfonylation of the chlorotrifluoromethylbenzene with methylsulfonyl chloride or methylsulfonic acid derivatives in the presence of catalysts can be employed.

The precise reaction conditions, catalysts, and solvents vary depending on the laboratory or industrial protocol, but typically involve polar aprotic solvents and moderate temperatures.

Alternative Routes and Key Research Findings

Fluorination and Chlorination Strategies

An alternative synthetic approach involves:

- Chlorination of dimethyl chlorobenzene derivatives under light and chlorine gas at 50–150 °C.

- Fluorine-chlorine exchange reactions using hydrogen fluoride and fluorination catalysts at 50–200 °C and 0.1–0.5 MPa to introduce trifluoromethyl groups.

- Hydrolysis and further chlorination steps lead to key intermediates such as 3-trifluoromethyl-4-dichloromethyl chlorobenzene, which can be transformed into related compounds.

These methods provide high purity (up to 99%) and good yields (~83–90%) for intermediates, which can be further elaborated to the target compound.

Catalytic Hydrogenation

Catalytic hydrogenation using nickel catalysts in methanol under hydrogen pressure (6 MPa) at 85 °C is effective for reducing nitro intermediates to anilines, which are crucial for subsequent diazotization and sulfonylation steps.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration | Electrophilic aromatic substitution | 0–40 °C, HNO3/H2SO4 mixture | - | Cold conditions to control regioselectivity |

| Reduction | Catalytic hydrogenation | Fe powder catalyst, EtOH/H2O, 60–70 °C | 54–55 | Produces 4-chloro-3-(trifluoromethyl)aniline |

| Diazotization | Diazonium salt formation | NaNO2, HCl, -5 to 10 °C, water/acetic acid | - | Intermediate for sulfonylation |

| Sulfonylation | Sandmeyer-type reaction | SO2 gas, CuCl, low temperature | - | Forms sulfonyl chloride intermediate |

| Methylation | Alkylation | Methylating agent, base, aprotic solvent | - | Produces methylsulfonyl derivative |

| Purification | Distillation/crystallization | Variable | - | Ensures high purity product |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene?

- Methodology : The compound is typically synthesized via sequential functionalization of a benzene ring. Key steps include:

- Chlorination : Electrophilic substitution using Cl<sup>+</sup> sources (e.g., Cl2/FeCl3) at specific positions to ensure regioselectivity .

- Sulfonation : Introduction of the methylsulfonyl group via oxidation of a thioether intermediate (e.g., using H2O2 in acetic acid) .

- Trifluoromethylation : Employing CF3 sources like TMSCF3 under catalytic conditions (e.g., CuI or Ru-based catalysts) .

Q. How can the purity and structure of this compound be validated?

- Analytical Techniques :

- <sup>19</sup>F NMR : To confirm trifluoromethyl group integration and chemical environment (δ ~ -58 to -63 ppm) .

- LC-MS : For molecular ion detection ([M+H]<sup>+</sup> expected at m/z ~258) and impurity profiling .

- XRD : If crystalline, single-crystal X-ray diffraction resolves substituent positions and steric effects .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during functionalization of the benzene ring?

- Methodology :

- Directed Ortho-Metalation : Use directing groups (e.g., sulfonyl) to control substitution patterns .

- Microwave-Assisted Synthesis : Enhances reaction rates and reduces side products in sterically crowded systems .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites and transition states, optimizing reaction conditions .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

- Data Analysis :

- Hammett Constants : The electron-withdrawing trifluoromethyl (σm = 0.43) and methylsulfonyl (σp = 0.72) groups deactivate the ring, favoring nucleophilic aromatic substitution at the chloro position .

- Contradictions in Reactivity : Conflicting reports on Suzuki coupling efficiency may arise from solvent polarity (e.g., DMF vs. THF) or Pd catalyst choice (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) .

Q. What environmental degradation pathways are relevant for this compound?

- Experimental Design :

- Biodegradability Testing : OECD 301D Closed Bottle Test monitors CO2 evolution over 28 days; low biodegradation (<20%) suggests persistence .

- Hydrolysis Studies : Assess stability in buffered solutions (pH 5–9) at 25°C, with LC-MS tracking degradation products (e.g., desulfonated derivatives) .

Data Contradiction Resolution

Q. How to reconcile conflicting reports on the compound’s thermal stability?

- Root Cause Analysis :

- DSC/TGA Discrepancies : Variations in heating rates (e.g., 10°C/min vs. 5°C/min) may alter decomposition profiles. Consistent protocols (ASTM E537) are critical .

- Impurity Effects : Trace solvents (e.g., DMSO residues) can lower observed melting points; rigorous drying (vacuum, 60°C) is recommended .

Methodological Tables

| Parameter | Optimal Conditions | Key References |

|---|---|---|

| Sulfonation Reaction Time | 6–8 hours (H2O2/AcOH) | |

| Trifluoromethylation Yield | 65–75% (CuI catalysis) | |

| HPLC Purity Threshold | ≥98% (C18 column, MeCN/H2O) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.